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Compound of Interest

Compound Name:
2,3-Pyridinedicarboxylic acid

dimethyl ester

Cat. No.: B157275 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the thermochemical properties of dimethyl pyridine-2,3-

dicarboxylate. A comprehensive review of available scientific literature reveals a notable

scarcity of experimentally determined thermochemical data for this specific isomer. However,

extensive research has been conducted on its structural isomers, particularly dimethyl pyridine-

2,6-dicarboxylate, and the parent pyridine-2,3-dicarboxylic acid. This document summarizes

the available data for these related compounds to provide a valuable comparative context.

Furthermore, it details the standard experimental protocols employed for determining such

properties, offering a methodological framework for future studies on dimethyl pyridine-2,3-

dicarboxylate.

Comparative Thermochemical Data
The following table summarizes the key thermochemical parameters for isomers of dimethyl

pyridine-dicarboxylate and related compounds. All data is presented at the standard

temperature of T = 298.15 K and a pressure of p° = 0.1 MPa.
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Compound Formula State

Standard
Molar
Enthalpy of
Formation
(ΔfH°m)
(kJ·mol⁻¹)

Standard
Molar
Enthalpy of
Combustio
n (ΔcH°m)
(kJ·mol⁻¹)

Standard
Molar
Enthalpy of
Sublimation
(ΔsubH°m)
(kJ·mol⁻¹)

Dimethyl

pyridine-2,6-

dicarboxylate

C₉H₉NO₄ cr
-675.9 ±

1.8[1]

-4151.9 ±

1.4[1]
113.5 ± 3.8[1]

g
-562.4 ±

4.2[1][2][3]

Pyridine-2,3-

dicarboxylic

acid

C₇H₅NO₄ cr
-733.1 ±

1.8[1]

-2736.0 ±

1.1[1]

Estimated[1]

[2]

Pyridine-2,5-

dicarboxylic

acid

C₇H₅NO₄ cr
-744.2 ±

4.2[1]

-2724.9 ±

4.1[1]
163.6 ± 2.7[1]

g
-580.6 ±

5.0[1][2]

Pyridine-2,6-

dicarboxylic

acid

C₇H₅NO₄ cr
-745.1 ±

2.2[1]

-2724.0 ±

2.0[1]
137.1 ± 5.7[1]

g
-608.0 ±

6.1[1][2]

cr = crystalline state; g = gaseous state

Experimental Protocols
The thermochemical data presented for the isomers of dimethyl pyridine-dicarboxylate were

primarily determined through a combination of combustion calorimetry and sublimation studies.

These established techniques provide the foundation for accurately determining the enthalpies

of formation in both the crystalline and gaseous states.
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Static Bomb Combustion Calorimetry
This method is employed to measure the standard molar enthalpy of combustion (ΔcH°m) of a

substance. From this value, the standard molar enthalpy of formation in the crystalline state

(ΔfH°m(cr)) can be derived using Hess's Law.

Methodology:

A pellet of the sample (e.g., dimethyl pyridine-2,6-dicarboxylate) of known mass is placed in

a crucible within a calorimetric bomb.

The bomb is charged with high-purity oxygen to a pressure of approximately 3.04 MPa.

A small, known amount of water is added to the bomb to ensure saturation of the final

atmosphere with water vapor.

The bomb is submerged in a calorimeter vessel containing a known mass of water. The

entire assembly is housed within a thermostated jacket.

The sample is ignited by passing an electrical current through a cotton fuse in contact with

the sample.

The temperature change of the water in the calorimeter is meticulously recorded to

determine the energy of combustion.

Corrections are applied for the combustion of the fuse and for the formation of nitric acid

from the nitrogen present in the compound and residual atmospheric nitrogen.

The energy equivalent of the calorimeter is determined by calibrating with a standard

substance of known combustion energy, such as benzoic acid.[4]

The standard molar enthalpy of combustion is then calculated from the corrected energy of

combustion.[4][5]

Calvet Microcalorimetry
This technique is used to measure the standard molar enthalpy of sublimation (ΔsubH°m),

which is the energy required for a substance to transition from a solid to a gaseous state.
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Methodology:

The enthalpy of sublimation is determined by measuring the heat absorbed during the phase

transition at a specific temperature.

For compounds like dimethyl pyridine-2,6-dicarboxylate, these measurements are often

conducted at temperatures higher than 298.15 K to achieve a sufficient vapor pressure.[1]

The experimentally determined enthalpy of sublimation at a higher temperature (T) is then

adjusted to the standard reference temperature of 298.15 K.[1][6][7] This adjustment requires

heat capacity data for the crystalline and gaseous phases, which can be estimated if

experimental values are unavailable.[6]

Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the standard molar

enthalpy of formation in the gaseous state for a compound like dimethyl pyridine-2,3-

dicarboxylate, based on the methodologies described.
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Experimental Determination

Derived Properties

Calculated Enthalpies of Formation

Crystalline Sample
(e.g., Dimethyl Pyridine-2,3-dicarboxylate)

Static Bomb Combustion
Calorimetry

Calvet Microcalorimetry
(Sublimation)

Standard Molar Enthalpy
of Combustion

ΔcH°m(cr)

Standard Molar Enthalpy
of Sublimation

ΔsubH°m

Standard Molar Enthalpy
of Formation (crystalline)

ΔfH°m(cr)

Hess's Law

Standard Molar Enthalpy
of Formation (gaseous)

ΔfH°m(g)

ΔfH°m(g) = ΔfH°m(cr) + ΔsubH°m

Click to download full resolution via product page

Workflow for Gaseous Enthalpy of Formation

Conclusion and Future Outlook
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While direct experimental thermochemical data for dimethyl pyridine-2,3-dicarboxylate remains

unavailable in the current literature, the established values for its isomers and the parent

dicarboxylic acid provide a crucial foundation for estimation and comparison. The detailed

experimental protocols for static bomb calorimetry and Calvet microcalorimetry outlined in this

guide serve as a blueprint for future research to fill this data gap. The determination of these

fundamental thermodynamic properties is essential for a complete understanding of the

stability and reactivity of dimethyl pyridine-2,3-dicarboxylate, which is of significant interest to

the fields of chemical synthesis and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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